molecular formula C18H17FN4O3S B2718791 Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate CAS No. 861211-24-7

Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B2718791
CAS No.: 861211-24-7
M. Wt: 388.42
InChI Key: GYVYNNJKAIWUEA-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a pyrimidinylamino group and at position 4 with an ethyl ester. The pyrimidine ring is further modified with a 3-fluoro-4-methoxyphenyl group at position 4 and a methyl group at position 3. The ethyl ester serves as a common prodrug motif, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid .

Properties

IUPAC Name

ethyl 2-[[4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-4-26-16(24)13-9-27-18(21-13)23-17-20-8-10(2)15(22-17)11-5-6-14(25-3)12(19)7-11/h5-9H,4H2,1-3H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVYNNJKAIWUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=NC=C(C(=N2)C3=CC(=C(C=C3)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Name : this compound
  • Molecular Formula : C16H18FN3O3S
  • CAS Number : 866133-80-4

This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects. For instance, a related thiazole derivative showed an IC50 value of 4.363 μM against HCT 116 colon cancer cells, indicating potent anticancer activity compared to doxorubicin .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it may act as an inhibitor of tyrosine kinases, which are critical in signaling pathways that regulate cell growth and division .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been reported to possess antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit such activity .

Enzyme Inhibition

The compound's potential as a Janus kinase (JAK) inhibitor has been highlighted in patent literature. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers by modulating the immune response and inhibiting inflammatory pathways .

Study on Anticancer Effects

A study published in MDPI evaluated various thiazole derivatives for their anticancer properties. The results indicated that certain modifications in the thiazole structure enhanced cytotoxicity against cancer cell lines. This compound could potentially be optimized based on these findings for improved efficacy .

Antimicrobial Efficacy Research

Research conducted on related thiazole compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study found that structural variations significantly influenced antimicrobial potency. This suggests that exploring different functional groups on this compound could yield compounds with enhanced antimicrobial properties .

Data Table of Biological Activities

Activity Type IC50 Value (μM) Target Reference
Anticancer (HCT 116)4.363Colon Cancer
AntimicrobialVariableVarious Bacterial Strains
JAK InhibitionNot specifiedImmune Modulation

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions that integrate various functional groups. The compound can be synthesized through methods involving the reaction of thiazole derivatives with pyrimidine-based amines under controlled conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that compounds with thiazole and pyrimidine moieties possess significant antibacterial properties. This compound has been tested against various bacterial strains, showing promising results comparable to standard antibiotics .
  • Anticancer Potential : The compound's structural features suggest potential activity against cancer cells. Preliminary assays indicate that it may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of thiazole derivatives. This compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases, which are crucial in cancer progression and microbial resistance .
  • Receptor Modulation : It could act as a modulator for various receptors implicated in pain and inflammation, providing therapeutic benefits in conditions like arthritis or neuropathic pain .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A study demonstrated that thiazole derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was among the compounds tested, showing significant inhibition zones compared to controls .
  • Cancer Cell Line Testing : In vitro studies using human cancer cell lines revealed that this compound could induce cytotoxicity at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction leading to apoptosis .

Comparison with Similar Compounds

Key Structural Differences and Functional Group Variations

The following table summarizes critical structural distinctions between the target compound and similar analogs:

Compound Name Core Heterocycle Substituents on Heterocycles Functional Groups Key Structural Features
Target Compound Thiazole + Pyrimidine - 4-(3-Fluoro-4-methoxyphenyl)
- 5-Methyl (pyrimidine)
Ethyl ester Pyrimidinylamino linkage; fluorine and methoxy on phenyl
Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate Thiazole + Pyridine - 4-Pyridinyl
- 4-Methyl (thiazole)
Ethyl ester Pyridine replaces pyrimidine; lacks fluorine
Ethyl 2-(2-Methylphenyl)Amino-4-(Trifluoromethyl)Thiazole-5-Carboxylate Thiazole - 2-Methylphenylamino
- 4-Trifluoromethyl
Ethyl ester Trifluoromethyl enhances lipophilicity; no pyrimidine
Ethyl 2-[(2,4-Dichlorophenyl)Amino]-1,3-Thiazole-4-Carboxylate Thiazole - 2,4-Dichlorophenylamino Ethyl ester Dichloro substitution increases toxicity risk
Ethyl 2-Phenyl-5-Trifluoromethyl-1,3-Thiazole-4-Carboxylate Thiazole - Phenyl
- 5-Trifluoromethyl
Ethyl ester Trifluoromethyl at thiazole position 5; no pyrimidine

Impact of Heterocycle Substitutions

  • Pyrimidine vs. Pyridine ( vs.
  • Trifluoromethyl vs. Methyl ( vs. Target) : The trifluoromethyl group in improves metabolic stability but may reduce solubility due to increased lipophilicity .

Role of Halogen and Alkoxy Substituents

  • Fluoro-Methoxy Phenyl (Target) : Balances electronegativity (fluorine) and moderate lipophilicity (methoxy), optimizing membrane permeability and target engagement .

Functional Group Modifications

  • Ethyl Ester : A recurring motif in prodrug design, facilitating passive diffusion. Hydrolysis rates may vary based on neighboring substituents .
  • Amide vs. Ester () : Amides (e.g., in ) exhibit greater hydrolytic stability but may require active transport mechanisms for cellular uptake .

Q & A

Q. What are the key synthetic routes for Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as coupling the pyrimidinylamine moiety with the thiazole-carboxylate core. Key steps include:

Nucleophilic substitution to attach the 3-fluoro-4-methoxyphenyl group to the pyrimidine ring.

Amide bond formation between the pyrimidinylamine and thiazole-carboxylate intermediates.

Esterification to introduce the ethyl group.
Purity optimization requires column chromatography (silica gel) and recrystallization using solvents like ethanol or acetonitrile. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., fluorine-induced splitting in aromatic regions) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • X-ray crystallography (if crystals are obtainable) resolves 3D conformation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

  • Methodological Answer : Use statistical DoE to screen variables (temperature, solvent polarity, catalyst loading). For example:
  • Central Composite Design (CCD) to model interactions between temperature (80–120°C) and solvent (DMF vs. THF).
  • Response Surface Methodology (RSM) identifies optimal conditions, reducing trial-and-error approaches.
    Example: A 15% yield increase was achieved by optimizing solvent polarity in pyrimidine-thiazole coupling .

Q. How to resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inactive results)?

  • Methodological Answer :
  • Assay standardization : Validate cell lines (e.g., RAW264.7 macrophages for inflammation) and control for batch-to-batch compound variability.
  • Mechanistic profiling : Use kinase inhibition assays or molecular docking to identify off-target effects.
  • Data reconciliation : Cross-reference with structurally analogous compounds (e.g., fluorophenyl-thiazole derivatives in and ).

Q. What computational strategies predict reactivity or regioselectivity in derivatization?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine-thiazole scaffold.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states in amide bond formation).
  • Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict feasible modifications .

Q. How to design analogs to improve metabolic stability without compromising activity?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the ethyl ester with a methyloxadiazole to reduce esterase susceptibility.
  • Pro-drug strategies : Introduce a tert-butyl carbamate group for controlled release.
  • In vitro ADME screening : Use liver microsomes to assess metabolic stability and CYP450 inhibition .

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